4-chloro-N-phenylbenzenesulfonamide
Overview
Description
4-chloro-N-phenylbenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. It is characterized by a benzene ring substituted with a chloro group and a sulfonamide group attached to a phenyl ring. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of derivatives of 4-chloro-N-phenylbenzenesulfonamide can be achieved through different methods. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions, showcasing the adaptability of the sulfonamide group in facilitating the formation of various compounds . Additionally, N-allyl-N-benzyl-4-methylbenzenesulfonamide was prepared via a two-step synthetic process, which involved the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the sulfonamide . This method indicates the potential for a one-pot synthesis approach for substituted benzenesulfonamides.
Molecular Structure Analysis
The molecular structure of 4-chloro-N-phenylbenzenesulfonamide and its derivatives can be characterized by crystallography. For example, eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides were studied, revealing that the crystal structures contain infinite chains composed of N-H···O(sulfonyl) hydrogen-bonded molecules . The adaptability of the crystal-packing mode to different molecular shapes indicates a significant structural flexibility inherent to these compounds.
Chemical Reactions Analysis
4-chloro-N-phenylbenzenesulfonamide can undergo various chemical reactions. Photooxidation studies have shown that irradiation of aqueous solutions of related compounds like N-(4-chlorophenyl)-benzenesulfonamide can produce both 4-chloronitrosobenzene and 4-chloronitrobenzene, with the formation of these products proposed to proceed through an N-peroxide intermediate . Moreover, N-chloro-N-methoxybenzenesulfonamide, a related chlorinating reagent, has been used to chlorinate a wide range of substrates, including phenols and aromatic amines, to obtain chlorinated products in good to high yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N-phenylbenzenesulfonamide derivatives can be inferred from their synthesis and molecular structure. The stability of 4-chloronitrobenzene to photolysis suggests that derivatives of 4-chloro-N-phenylbenzenesulfonamide may also exhibit stability under certain conditions . The crystallographic data of related compounds provide insights into the solid-state properties, such as hydrogen bonding and molecular packing, which can influence the compound's solubility, melting point, and other physical properties .
Antibacterial Activity Case Study
A study on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, which are structurally related to 4-chloro-N-phenylbenzenesulfonamide, revealed that some synthesized compounds exhibited promising antibacterial activity against various anaerobic Gram-positive bacterial strains . This indicates the potential of 4-chloro-N-phenylbenzenesulfonamide derivatives in the development of new antibacterial agents.
Scientific Research Applications
Synthesis and Characterization
Research by Lahtinen et al. (2014) focused on the synthesis and characterization of derivatives of sulfanilamide, including compounds structurally similar to 4-chloro-N-phenylbenzenesulfonamide. These compounds were analyzed using various spectroscopic methods and X-ray diffraction. Their thermal properties were also evaluated, contributing to the fundamental understanding of their physical and chemical characteristics (Lahtinen et al., 2014).
Anticancer Effects
Gul et al. (2018) investigated new dibenzensulfonamides with structures related to 4-chloro-N-phenylbenzenesulfonamide for their anticancer effects. These compounds showed potential as anticancer drug candidates, exhibiting properties like apoptosis and autophagy induction in cancer cells, along with inhibition of certain carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).
Fungicidal Activity
조윤기 et al. (2008) conducted a study on the fungicidal activities of N-phenylbenzenesulfonamide derivatives, closely related to 4-chloro-N-phenylbenzenesulfonamide, against Pythium ultimum. This research contributes to the understanding of the structural characteristics essential for fungicidal activity in these compounds (조윤기 et al., 2008).
Electrochemical Studies
A study by Mohamadighader et al. (2020) on the electrochemical oxidation of 4-chloroaniline, a related compound, explored new methods for synthesizing derivatives like 4-chloro-N-phenylbenzenesulfonamide. This research is significant for understanding the electrochemical behaviors and potential synthetic pathways of these compounds (Mohamadighader et al., 2020).
Antimicrobial Activity
Eren et al. (2018) reported on the antimicrobial activity of disulfonimide derivatives related to 4-chloro-N-phenylbenzenesulfonamide. These studies provide insight into the potential use of these compounds in combating bacterial and fungal infections (Eren et al., 2018).
Inhibitors for Cancer Treatment
Research by Mun et al. (2012) explored arylsulfonamide analogs of 4-chloro-N-phenylbenzenesulfonamide as inhibitors in the HIF-1 pathway, indicating their potential use in antagonizing tumor growth. This research contributes to the development of novel cancer therapeutics (Mun et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOSXVUVKUIPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354207 | |
Record name | 4-chloro-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-phenylbenzenesulfonamide | |
CAS RN |
7454-47-9 | |
Record name | 4-chloro-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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